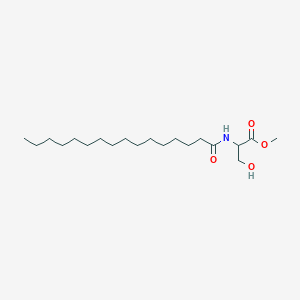

N-palmitoyl L-serine methyl ester

Description

Contextualization within Lipid and Amino Acid Biochemistry

N-palmitoyl L-serine methyl ester is a derivative that combines elements from two fundamental classes of biomolecules: lipids and amino acids. hmdb.ca The structure consists of:

A lipid component : Palmitic acid (or hexadecanoic acid), a 16-carbon saturated fatty acid, is attached via an amide linkage. This long acyl chain imparts significant hydrophobic character to the molecule.

An amino acid component : The amino acid is L-serine, which has been modified by the esterification of its carboxyl group with a methyl group. The esterification of amino acids is a common practice in synthetic chemistry, as it protects the carboxylic acid group and often increases the compound's solubility in non-aqueous organic solvents, which is beneficial for subsequent reaction steps. researchgate.netnih.gov

This compound belongs to the broader category of N-acyl amides, specifically an N-acyl-alpha amino acid. hmdb.ca N-acyl amides are a diverse class of signaling lipids found in the human body, with roles in metabolic regulation, inflammation, and neurotransmission. hmdb.ca They are characterized by a fatty acyl group linked to a primary amine, and the specific fatty acid and amino acid (or other head group) determine their biological function. hmdb.ca this compound serves as a synthetic member of this family, providing a stable and versatile platform for research.

Significance as a Research Intermediate and Biological Analog

The primary significance of this compound in academic research is its role as a specialized chemical intermediate and a structural analog for more complex bioactive molecules.

As a research intermediate , its most prominent application is in the chemical synthesis of N-palmitoyl-O-phosphocholine serine (PPCS). chemicalbook.comchemicalbook.comchemicalbook.com PPCS has been identified as a critical lipid biomarker for the diagnosis and monitoring of Niemann-Pick disease type C1, a rare lysosomal storage disorder. chemicalbook.comchemicalbook.com The availability of synthetic precursors like this compound is essential for producing the analytical standards required for developing and validating diagnostic tests for this disease. Furthermore, it has been used in the preparation of amino acid-based gelators, which are explored in materials science for potential applications in drug delivery systems. chemicalbook.comchemicalbook.comchemicalbook.com

As a biological analog , this compound and its derivatives are valuable tools for studying lipid signaling pathways. While the methyl ester itself is not a primary endogenous signaling molecule, its structure is closely related to naturally occurring N-acyl serines. Research on related compounds highlights the importance of this structural motif:

Derivatives such as N-palmitoyl-L-serine phosphoric acid have been synthesized and studied as potent inhibitors of lipid phosphatidate receptors, demonstrating the potential for this class of molecules to modulate cellular signaling. researchgate.net

Complex N-acylated serine-linked lipid A analogs have been synthesized to investigate their immunological properties, including antitumor activity and the induction of tumor necrosis factor (TNF). nih.govnih.gov These studies show that the N-acylated serine portion of the molecule is critical for its biological activity. nih.gov

The use of this compound allows researchers to build more complex molecules and probe the structure-activity relationships of lipid signaling molecules in a controlled manner.

| Research Applications of this compound and Related Compounds | |

| Application Area | Specific Use |

| Biomarker Synthesis | Serves as a key intermediate in the synthesis of N-palmitoyl-O-phosphocholine serine (PPCS), a biomarker for Niemann-Pick disease type C1. chemicalbook.comchemicalbook.com |

| Materials Science | Used in the preparation of amino acid-based gelators for drug delivery research. chemicalbook.comchemicalbook.com |

| Receptor Inhibition Studies | The related compound, N-palmitoyl-L-serine phosphoric acid, is an analog used to develop inhibitors for lipid phosphatidate receptors. researchgate.net |

| Immunology Research | N-acylated serine structures are incorporated into synthetic lipid A analogs to study their antitumor and immunomodulatory effects. nih.govnih.gov |

Properties

Molecular Formula |

C20H39NO4 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

methyl 2-(hexadecanoylamino)-3-hydroxypropanoate |

InChI |

InChI=1S/C20H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)21-18(17-22)20(24)25-2/h18,22H,3-17H2,1-2H3,(H,21,23) |

InChI Key |

WJNCHCDEGGOJON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes for N-Palmitoyl L-Serine Methyl Ester

The synthesis of this compound is typically achieved through a two-step process: the esterification of L-serine to its methyl ester hydrochloride, followed by the N-acylation with a palmitoyl (B13399708) group.

Condensation Reactions with Acyl Chlorides and N-Succinimidyl Esters

The N-acylation of L-serine methyl ester is commonly performed using reactive derivatives of palmitic acid, such as palmitoyl chloride or N-hydroxysuccinimide (NHS) esters of palmitic acid.

The direct acylation with palmitoyl chloride is a facile and common method. The reaction involves the nucleophilic attack of the amino group of L-serine methyl ester on the electrophilic carbonyl carbon of palmitoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, N-hydroxysuccinimide esters of fatty acids can be employed for the acylation of amino acids. These reagents are known to react preferentially with amino groups to form stable amide bonds. researchgate.netnih.gov The reaction of palmitoyl-NHS ester with L-serine methyl ester proceeds under mild conditions and offers good chemoselectivity for the N-acylation over potential O-acylation of the hydroxyl group, especially when a large excess of the acylating agent is avoided. nih.gov

A general synthetic scheme is presented below:

Step 1: Esterification of L-Serine L-Serine is reacted with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas, to yield L-serine methyl ester hydrochloride. chemicalbook.comnih.govgoogle.com

Step 2: N-Palmitoylation The resulting L-serine methyl ester hydrochloride is then acylated with palmitoyl chloride in the presence of a base, or with palmitoyl N-hydroxysuccinimide ester.

Role of Protective Groups (e.g., Benzyl) in Serine Derivatives

To prevent undesired side reactions, particularly O-acylation of the hydroxyl group of serine, protective groups can be utilized. The benzyl (B1604629) (Bn) group is a common choice for protecting hydroxyl groups in amino acids. organic-chemistry.org The synthesis would then involve the protection of the hydroxyl group of a suitable N-protected serine derivative, followed by esterification, N-deprotection, and finally N-palmitoylation. However, for direct N-acylation of L-serine methyl ester, careful control of reaction conditions can often provide sufficient selectivity without the need for hydroxyl group protection.

For the amino group, a common protective group is the tert-butyloxycarbonyl (Boc) group. orgsyn.org This group can be introduced to protect the amine functionality during other chemical transformations and is readily removed under acidic conditions.

Catalytic and Solvent Considerations in Esterification and Acylation Reactions

The choice of catalysts and solvents is crucial for efficient synthesis.

Esterification: The esterification of L-serine is typically catalyzed by strong acids. Thionyl chloride in methanol is a common reagent, as it both provides the acidic environment and acts as a source of the methyl ester. chemicalbook.comgoogle.com The reaction is generally carried out in methanol, which serves as both the solvent and the reactant.

Acylation: For N-acylation with palmitoyl chloride, a non-protic organic solvent such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) is typically used. A base, such as triethylamine (B128534) or pyridine, is added to scavenge the HCl produced during the reaction. When using N-hydroxysuccinimide esters, the reaction can be performed in various organic solvents, and the choice may depend on the solubility of the reactants.

Enantioselective Synthesis and Chiral Purity Considerations

The synthesis of this compound inherently starts from the chiral precursor L-serine. Maintaining the chiral integrity throughout the synthetic sequence is paramount. Racemization can be a concern during the activation of the carboxyl group or under harsh basic or acidic conditions.

The use of mild reaction conditions is essential to prevent racemization at the α-carbon. The Schotten-Baumann reaction conditions, which involve acylation in a two-phase system of water and an organic solvent with a base, can be employed to minimize racemization.

The chiral purity of the final product can be assessed using chiral high-performance liquid chromatography (HPLC). researchgate.netmst.eduethz.che-tarjome.com This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification. Derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column is another common approach for analyzing the enantiomeric purity of amino acid derivatives. researchgate.net

Optimization of Synthetic Yields and Purification Techniques

Optimizing the synthetic yield involves careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

| Parameter | Condition for Esterification | Condition for N-Acylation |

| Temperature | Refluxing methanol | 0°C to room temperature |

| Reaction Time | Several hours | 1-24 hours |

| Reagents | L-Serine, Thionyl Chloride, Methanol | L-Serine Methyl Ester HCl, Palmitoyl Chloride, Triethylamine |

Purification of the final product is critical to remove unreacted starting materials, byproducts, and any residual solvents or catalysts. Common purification techniques include:

Crystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent or solvent mixture. chemicalbook.comresearchgate.net This method relies on the difference in solubility of the product and impurities at different temperatures.

Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from impurities based on their polarity. A solvent system of appropriate polarity is used to elute the components from the column.

The purity of the final compound can be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure and the absence of impurities. researchgate.net

Metabolic Intermediacy and Biochemical Transformations

Role as a Precursor in Sphingolipid Biosynthesis Pathways

N-palmitoyl L-serine methyl ester is closely related to the initial and rate-limiting step of de novo sphingolipid biosynthesis. This pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govnih.gov The product of this reaction is 3-ketodihydrosphingosine (KDS), which serves as the foundational precursor for all sphingolipids. nih.govnih.gov

Serine palmitoyltransferase (SPT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is the key catalyst in the first step of sphingolipid biosynthesis. nih.govwikipedia.org While its primary substrates are L-serine and palmitoyl-CoA, SPT exhibits a degree of substrate promiscuity. wikipedia.orgnih.gov Research on SPT from Sphingobacterium multivorum has shown that it can also metabolize other amino acids like L-alanine and glycine (B1666218), although with lower efficiency compared to L-serine. nih.govnih.gov

The human SPT is a heterodimer composed of SPTLC1 and SPTLC2 subunits, which form the catalytic core. nih.govwikipedia.org The composition of the SPT complex can be further modified by the inclusion of other subunits, such as SPTLC3, SPTSSA, and SPTSSB, which influences its substrate preference for different acyl-CoAs. For instance, the SPTLC1-SPTLC2-SPTSSA complex has a strong preference for C16-CoA (palmitoyl-CoA), while the SPTLC1-SPTLC2-SPTSSB complex prefers C18-CoA. hmdb.ca This ability to utilize different amino acid and acyl-CoA substrates highlights the adaptability of the sphingolipid biosynthesis pathway. nih.govnih.gov

| Primary Substrate | Alternative Substrates | Acyl-CoA Substrate Preference |

|---|---|---|

| L-Serine | L-Alanine, Glycine, L-homoserine | C16-CoA (Palmitoyl-CoA), C14-CoA, C18-CoA (depending on SPT complex composition) |

The condensation of L-serine and palmitoyl-CoA by SPT yields 3-ketodihydrosphingosine (KDS), CoA, and CO2. wikipedia.org KDS is then rapidly reduced to dihydrosphingosine (also known as sphinganine), the simplest long-chain base. nih.gov From dihydrosphingosine, a diverse array of complex sphingolipids are synthesized through subsequent enzymatic modifications, including hydroxylation and desaturation. nih.gov These modifications give rise to the various classes of sphingolipids, such as ceramides (B1148491), sphingomyelins, and glycosphingolipids, which are essential components of cellular membranes and play critical roles in cell signaling. nih.govresearchgate.net

Involvement in N-Acylamide Metabolism

This compound belongs to the broader class of N-acylamides, which are endogenous lipid signaling molecules. wikipedia.orghmdb.ca These compounds are characterized by a fatty acyl group linked to a primary amine metabolite, such as an amino acid, via an amide bond. wikipedia.orghmdb.ca

The biosynthesis of N-acyl amino acids (NAAAs) is an area of active investigation. One proposed pathway involves the direct condensation of a fatty acid (or its CoA derivative) with an amino acid. mdpi.com For example, cytochrome c has been shown to catalyze the formation of some N-acyl glycines and other NAAAs in vitro. nih.gov Another potential route for the synthesis of certain NAAAs is through the oxidative metabolism of N-acylethanolamines. nih.gov The degradation of N-acylamides is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes them back into their constituent fatty acids and amines. hmdb.ca

N-acylamides are a diverse group of molecules that can be categorized based on the nature of their amine-containing head group. wikipedia.org These categories include:

Amino acid conjugates : Where the acyl group is attached to an amino acid, such as N-palmitoyl L-serine. wikipedia.org

Neurotransmitter conjugates : Involving the linkage of a fatty acid to a neurotransmitter. wikipedia.org

Ethanolamine conjugates : Such as the well-known endocannabinoid anandamide (B1667382) (N-arachidonoyl ethanolamide). wikipedia.org

Taurine conjugates : Where the fatty acid is linked to taurine. wikipedia.org

Furthermore, N-acylamides can be classified based on the length and saturation of their fatty acyl chain. hmdb.ca

| Category by Head Group | Example | Category by Acyl Chain |

|---|---|---|

| Amino acid conjugates | N-palmitoyl L-serine | Long-chain N-acylamides |

| Neurotransmitter conjugates | N-arachidonoyl-serotonin | Unsaturated N-acylamides |

| Ethanolamine conjugates | Anandamide | Unsaturated N-acylamides |

| Taurine conjugates | N-palmitoyl-taurine | Long-chain N-acylamides |

Biological Activities and Cellular Signaling Pathways

Interactions with Cellular Membranes and Lipid Bilayers

The amphiphilic nature of N-palmitoyl L-serine methyl ester, conferred by its long palmitoyl (B13399708) chain and its serine methyl ester headgroup, dictates its behavior at interfaces and its interactions with lipid bilayers.

Research on Langmuir monolayers, which are single-molecule-thick films at the air-water interface, provides fundamental insights into the packing and thermodynamic properties of lipids. For this compound, these studies reveal distinct phase behaviors. The relationship between the phase transition temperature (T₀) and the lateral pressure (πt) of these monolayers has been characterized. For a monolayer of the pure L-enantiomer on an acidic water subphase (pH 3), the slope of this relationship (dπt/dT) is 1.27 mN/(m·K). cymitquimica.com This value indicates how the monolayer's stability changes with temperature. The introduction of the methyl ester group to the serine headgroup has been noted to influence the temperature range of the monolayer's stability. cymitquimica.com

Stereochemistry plays a crucial role in the molecular packing and structural organization of N-palmitoyl serine methyl ester monolayers. Studies comparing the pure enantiomer (this compound) with its racemic mixture (N-palmitoyl DL-serine methyl ester) have unveiled significant differences in their thermodynamic and structural properties. cymitquimica.com

The pure enantiomer, this compound, forms an oblique monolayer lattice structure. cymitquimica.com In contrast, the racemic mixture (DL-form) also forms an oblique lattice, which is an exception to the general observation that racemates of N-alkanoyl-substituted α-amino acids tend to form more ordered orthorhombic lattices due to strong interactions between opposite enantiomers (heterochiral interactions). cymitquimica.com This suggests that in the case of the methyl ester derivative, interactions between molecules of the same chirality (homochiral interactions) are dominant even in the racemic mixture. cymitquimica.com

Thermodynamic data further highlights the impact of stereochemistry. The temperature at which the monolayer phase transition occurs at zero pressure (T₀) is significantly different between the two forms.

Thermodynamic Properties of N-palmitoyl-serine-ME Monolayers

| Compound | T₀ (Kelvin) | T₀ (Celsius) | dπt/dT (mN/(m·K)) |

|---|---|---|---|

| N-palmitoyl L-serine-ME | 290.8 K | 17.6 °C | 1.27 |

| N-palmitoyl DL-serine-ME | 281.3 K | 8.1 °C | 1.80 |

Table 1: Comparison of the phase transition temperature (T₀) and its pressure dependence (dπt/dT) for the L-enantiomer and the racemic (DL) mixture of N-palmitoyl serine methyl ester. Data sourced from Vollhardt, D. et al. (2021). cymitquimica.com

The difference in T₀ between the enantiomeric and racemic forms is a substantial 9.5 K, underscoring the significant influence of chirality on the stability and packing of the monolayer. cymitquimica.com

Modulation of Cellular Processes in In Vitro Models

Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to diseases like osteoporosis. Recent research has focused on the metabolic pathways that fuel osteoclast differentiation (osteoclastogenesis) as potential therapeutic targets. One such pathway is the serine synthesis pathway (SSP). Studies have shown that the SSP is essential for proper osteoclast differentiation. sigmaaldrich.com

In this context, serine derivatives are used as research tools to probe the pathway's function. In experiments investigating how the SSP metabolically regulates osteoclast differentiation, a cell-permeable methyl-serine-ester was administered to cells. sigmaaldrich.com The study found that providing this exogenous serine source failed to rescue the defects in osteoclast differentiation caused by the inhibition of a key SSP enzyme, phosphoglycerate dehydrogenase (PHGDH). sigmaaldrich.com This finding indicates that the role of the SSP in osteoclastogenesis is not simply to provide serine as a building block, but is linked to the production of other crucial metabolic by-products, such as α-ketoglutarate (αKG). sigmaaldrich.com The use of methyl-serine-ester was instrumental in dissecting this metabolic dependency.

No publicly available scientific literature was found that specifically investigates the implications of this compound in membrane lipid raft dynamics or receptor localization.

Role in Toll-like Receptor (TLR) Activation Research

No publicly available scientific literature was found that describes a role for this compound in Toll-like Receptor (TLR) activation research.

Structure-Activity Relationship (SAR) Studies in TLR Agonism

Structure-activity relationship (SAR) studies are critical for designing potent and selective TLR agonists. For lipopeptides targeting TLR2, several structural features are essential for activity. nih.govumn.edu

Acyl Chain Length: An acyl group of optimal length, specifically a C16 chain (palmitoyl group), is essential for potent TLR2-agonistic activity. nih.govumn.educolab.ws This is a key feature of this compound.

Ester and Amide Groups: The presence and orientation of an ester carbonyl group are crucial. nih.govumn.educolab.ws The specific spacing between the palmitoyl ester carbonyl and other functional groups, such as a thioether in more complex analogs, is vital for forming key hydrogen bonds within the TLR2 binding pocket. nih.govumn.edu

Core Scaffold: The core amino acid scaffold, in this case, L-serine, provides the backbone for the attachment of the lipid chain and other functional groups, influencing the molecule's presentation to the receptor.

These SAR studies have guided the development of structurally simpler and more water-soluble analogs that retain strong TLR2-agonistic activity. nih.govumn.edu By dispensing with more complex motifs like thioglycerol, researchers have created monoacyl lipopeptides that are synthetically more accessible while maintaining the essential features for immune stimulation. nih.govumn.edu

Table 1: Structure-Activity Relationship (SAR) Findings for TLR2 Agonism

| Structural Feature | Observation | Significance |

|---|---|---|

| Acyl Chain | An optimal length of C16 (palmitoyl) is essential for activity. nih.govumn.educolab.ws | The hydrophobic chain fits into a specific pocket of the TLR2 receptor. |

| Ester Carbonyl Group | A properly oriented ester carbonyl group is critical. nih.govumn.educolab.ws | Allows for important hydrogen bond formation with the receptor. nih.gov |

| Functional Group Spacing | The distance between the ester carbonyl and other moieties is crucial. | Incorrect spacing leads to a loss of agonistic activity. nih.gov |

| Stereochemistry | The stereochemistry of the amino acid core influences binding and activity. | The natural L-configuration is typically preferred for biological recognition. |

Association with Niemann-Pick Disease Type C1 Pathophysiology

Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the abnormal trafficking and accumulation of lipids like cholesterol and glycosphingolipids within cells. nih.govmhmedical.com The majority of cases are caused by mutations in the NPC1 gene. nih.govmhmedical.com

Precursor for Lipid Biomarkers (e.g., N-palmitoyl-O-phosphocholine serine, PPCS)

This compound serves as a key starting material in the chemical synthesis of N-palmitoyl-O-phosphocholine serine (PPCS). nih.govchemicalbook.comchemicalbook.comresearchgate.net PPCS is a primary lipid biomarker for NPC1. chemicalbook.comchemicalbook.com This biomarker was first identified as an unknown lipid with a mass-to-charge ratio ([M+H]⁺) of 509.3351, designated lysoSM-509. nih.govnih.gov The definitive structure was confirmed through a combination of mass spectrometric analysis, chemical derivatizations, and total chemical synthesis, for which this compound was a precursor. nih.govresearchgate.netnih.gov The availability of synthetic PPCS is crucial for developing and validating diagnostic tests for NPC1. nih.gov

Discovery of Novel Lipid Classes in Disease States

The identification of PPCS led to the discovery of a novel class of lipids known as N-acyl-O-phosphocholineserines (APCS). nih.govnih.gov PPCS is the most abundant species within this class. nih.govresearchgate.netnih.gov Further lipidomic analysis revealed that all APCS species with acyl chains ranging from C14 to C24 are significantly elevated in the plasma of NPC1 patients compared to control groups. nih.govnih.govmdpi.com These lipids had not been previously detected in biological samples. nih.govnih.gov The discovery of this new class of lipids provides a valuable tool for diagnosing NPC1 with high sensitivity and specificity and opens new avenues for investigating the underlying molecular mechanisms and pathophysiology of the disease. nih.govnih.govmdpi.com

Table 2: Novel Lipid Classes in Niemann-Pick Disease Type C1

| Lipid Class | Key Species | Observation in NPC1 | Significance |

|---|---|---|---|

| N-acyl-O-phosphocholineserines (APCS) | N-palmitoyl-O-phosphocholine serine (PPCS) | Significantly elevated levels in plasma and tissues of NPC1 patients. nih.govnih.govmdpi.com | Provides a highly sensitive and specific biomarker for diagnosis and potential monitoring of therapeutic efficacy. nih.govnih.gov |

| Other APCS (C14-C24 acyl chains) | All measured species are elevated in NPC1 plasma. nih.govnih.gov | The widespread elevation of this lipid class points to a fundamental dysregulation in a specific metabolic pathway in NPC1. mdpi.com |

Derivatives and Analog Research

Synthesis and Characterization of Serine-Derived Lipid Analogs

The synthesis of serine-derived lipid analogs is a critical area of research, providing essential tools for studying their biological roles. A key compound, N-palmitoyl-L-serine methyl ester, serves as a precursor for more complex derivatives. Its synthesis can be followed by conversion to other important molecules. For instance, it is a starting material for the synthesis of N-palmitoyl-O-phosphocholine serine (PPCS). nih.gov The process involves converting N-palmitoyl-L-serine methyl ester into N-palmitoyl-O-phosphocholine serine methyl ester through H-phosphonate intermediates. nih.gov

A general method for preparing amino acid methyl ester hydrochlorides, including that of serine, involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature, yielding good to excellent results. nih.gov Another approach to synthesizing the methyl ester of L-serine involves a two-step method starting with the esterification of L-serine with thionyl chloride in methanol to produce the hydrochloride salt, followed by the deprotection of the amine group. chemicalbook.com

Furthermore, serine has been utilized as a chiral template for the synthesis of novel lysophosphatidylcholine (B164491) (lysoPC) analogs. This includes the synthesis of (S)-N-stearoyl-O-phosphocholineserine methyl ester. researchgate.net The characterization of these synthesized compounds is typically achieved through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures. nih.govnih.gov For example, the structure of synthesized PPCS was confirmed by comparing its liquid chromatography-tandem mass spectrometry (LC-MS/MS) data with that of the endogenous compound. nih.gov

Table 1: Synthesis and Characterization of Serine-Derived Lipid Analogs

| Compound | Starting Material | Key Synthesis Step | Characterization Methods | Reference |

| N-palmitoyl-O-phosphocholine serine (PPCS) | N-palmitoyl-L-serine methyl ester | Conversion via H-phosphonate intermediates | LC-MS/MS, NMR | nih.gov |

| L-serine methyl ester hydrochloride | L-serine | Reaction with methanol and trimethylchlorosilane | Not specified in source | nih.gov |

| (S)-N-stearoyl-O-phosphocholineserine methyl ester | Serine | Use as a chiral template | Not specified in source | researchgate.net |

Functional Investigation of Phosphorylated Derivatives

The phosphorylation of N-palmitoyl L-serine and its analogs introduces a phosphate (B84403) group that can significantly alter their biological activity, leading to interactions with specific cellular targets.

N-palmitoyl-L-serine phosphoric acid (NP-Ser-PA) has been identified as a potent and specific competitive inhibitor of lysophosphatidic acid (LPA) receptors. nih.govnih.gov An improved chemical synthesis for NP-Ser-PA starts from the benzyl (B1604629) ester of L-serine, which undergoes N-acylation, phosphitylation, oxidation, and debenzylation. researchgate.net

Pharmacological studies using Xenopus laevis oocytes, which express LPA receptors, demonstrated that NP-Ser-PA inhibits LPA-activated Cl- currents. The IC50 values for this inhibition were found to be 5.4 ± 0.7 nM at the high-affinity LPA receptor site and 805 ± 97 nM at the low-affinity site. nih.gov Both D- and L-stereoisomers of NP-Ser-PA were equally effective when applied extracellularly, but had no effect when injected into the oocyte, indicating an extracellular site of action. nih.gov This research highlights NP-Ser-PA as a lead structure for developing inhibitors of the LPA family of phospholipid growth factors. nih.gov

Table 2: Inhibition of Lysophosphatidic Acid Receptors by NP-Ser-PA

| Receptor Site | IC50 Value of NP-Ser-PA | Reference |

| High-affinity LPA receptor | 5.4 ± 0.7 nM | nih.gov |

| Low-affinity LPA receptor | 805 ± 97 nM | nih.gov |

N-palmitoyl-O-phosphocholine serine (PPCS), initially referred to as lysoSM-509, has been identified as a significant biomarker for Niemann-Pick disease type C (NPC). nih.govwustl.edu NPC is a rare lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids. nih.gov PPCS is the most abundant species in a class of lipids known as N-acyl-O-phosphocholineserines. nih.gov

The utility of PPCS as a diagnostic marker has been validated through liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure its levels in human plasma and cerebrospinal fluid (CSF). nih.gov Studies have shown that a plasma concentration cutoff of 248 ng/mL provides a high sensitivity (100.0%) and specificity (96.6%) for identifying NPC1 patients. nih.govwustl.edu Plasma PPCS levels are significantly elevated in individuals with NPC1 compared to control subjects and carriers. nih.gov Furthermore, CSF PPCS levels have been found to correlate with the severity of neurological disease in NPC1 patients. researchgate.net While the biosynthetic pathway of PPCS is not yet fully understood, its accumulation in NPC disease may be linked to reduced acid sphingomyelinase activity. nih.govresearchgate.net

Table 3: Diagnostic Performance of Plasma PPCS for Niemann-Pick Disease Type C1

| Parameter | Value | Reference |

| Plasma Cutoff Concentration | 248 ng/mL | nih.govwustl.edu |

| Sensitivity | 100.0% | nih.govwustl.edu |

| Specificity | 96.6% | nih.govwustl.edu |

Development of Amino Acid-Based Gelators for Research Applications

N-acyl amino acids, including derivatives of serine, have gained attention as low molecular weight gelators capable of forming hydrogels or organogels. nih.govmdpi.com These self-assembled, biocompatible, and biodegradable materials have potential applications in various fields, including drug delivery and tissue engineering. mdpi.comnih.gov N-palmitoyl-L-serine methyl ester is specifically mentioned for its use in the preparation of amino acid-based gelators for drug delivery studies. chemicalbook.comchemicalbook.com

The gelation ability of these molecules is influenced by factors such as the structure of the amino acid and the N-acyl chain. For instance, new N-(2-aminoethyl)-α-[(1-oxoheptadecyl)amino]acetamide derivative gelators have been synthesized and shown to form gels in numerous organic solvents at low concentrations. nih.gov The resulting organogels can serve as templates for the in situ preparation of stable gold nanoparticles. nih.gov The self-assembly process is driven by non-covalent interactions, leading to the formation of fibrous networks that entrap the solvent. mdpi.com

Exploration of N-Acyl Amino Acid Conjugates as Signaling Molecules

N-acyl amino acids represent a large and growing family of endogenous lipid signaling molecules with diverse biological activities. nih.gov This class of compounds, which includes N-acyl serines, is chemically related to endocannabinoids and is part of the broader endocannabinoidome signaling system. nih.gov While much of the research has focused on N-arachidonoyl glycine (B1666218) (NAGly), other N-acyl amino acids, including those derived from serine, are also being investigated for their physiological roles. researchgate.net

N-acyl serines are considered to be orphan lipid mediators, as their specific receptors have not yet been fully identified. nih.gov However, they have been shown to modulate the activity of ion channels. For example, N-arachidonoyl-L-serine (NA-L-serine) can activate N-type Ca2+ channels (Cav2.2) in rat sympathetic neurons. researchgate.net It has also been reported to inhibit Cav3.1, Cav3.2, and Cav3.3 T-type calcium channels. researchgate.net These findings suggest that N-acyl amino acid conjugates, including those based on serine, play a role in regulating neuronal excitability and may represent novel therapeutic targets.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of N-palmitoyl L-serine methyl ester, providing non-destructive insights into its molecular architecture. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the complete structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would reveal distinct signals corresponding to the different chemical environments of protons in the molecule. Key expected signals include a triplet for the terminal methyl group of the palmitoyl (B13399708) chain, a large multiplet for the methylene (B1212753) (-(CH₂)₁₄-) groups of the fatty acid chain, signals for the protons on the serine backbone (α-CH and β-CH₂), a singlet for the methyl ester protons (-OCH₃), and a signal for the amide proton (-NH-).

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the ester and amide groups, the methoxy (B1213986) carbon of the ester, carbons of the serine backbone, and the series of carbons in the long palmitoyl chain.

The precise chemical shifts and coupling patterns allow for the unambiguous assignment of the entire structure, confirming the connectivity of the palmitoyl chain to the amine of the serine methyl ester. Studies on related N-acylated amino acid esters and sphingolipids provide reference data for these assignments. nih.govbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

| Assignment | Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Palmitoyl Chain | Terminal CH₃ | ~0.88 (t) | ~14.1 |

| Bulk (CH₂)₁₂ | ~1.25 (m) | ~29.0-30.0 | |

| CH₂ adjacent to C=O | ~2.20 (t) | ~36.5 | |

| Amide C=O | - | ~173.0 | |

| Serine Core | Amide NH | ~6.5-7.5 (d) | - |

| α-CH | ~4.5 (m) | ~55.0 | |

| β-CH₂-OH | ~3.9 (m) | ~62.0 | |

| Hydroxyl OH | Variable | - | |

| Methyl Ester | Ester C=O | - | ~171.0 |

| O-CH₃ | ~3.75 (s) | ~52.5 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the specific functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum provides a characteristic fingerprint of the molecule.

Key characteristic absorption bands include:

N-H Stretching: A sharp to moderately broad peak around 3300 cm⁻¹ indicates the N-H bond of the secondary amide. libretexts.org

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponds to the hydroxyl group of the serine moiety. libretexts.org

C-H Stretching: Intense, sharp peaks just below 3000 cm⁻¹ (typically 2920 cm⁻¹ and 2850 cm⁻¹) are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the long methylene chain of the palmitoyl group. libretexts.org

C=O Stretching: Two distinct carbonyl absorptions are expected. The amide I band (primarily C=O stretch) appears around 1640-1680 cm⁻¹. The ester carbonyl stretch is typically found at a higher frequency, around 1735-1750 cm⁻¹. libretexts.org

N-H Bending: The amide II band, resulting from N-H bending and C-N stretching, is observed around 1540 cm⁻¹.

C-O Stretching: Strong absorptions in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and alcohol groups. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3500 - 3200 (Broad) |

| Amide (N-H) | Stretching | ~3300 (Sharp/Moderate) |

| Alkyl (C-H) | Stretching | 2960 - 2850 (Strong, Sharp) |

| Ester (C=O) | Stretching | 1750 - 1735 (Strong, Sharp) |

| Amide (C=O) | Amide I Band | 1680 - 1640 (Strong) |

| Amide (N-H) | Amide II Band (Bending) | ~1540 (Moderate) |

| Ester (C-O) | Stretching | 1300 - 1150 (Strong) |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

Gas Chromatography (GC) for Purity and Quantification of Esters

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, as a fatty acid amide derivative, can be analyzed by GC, typically on a non-polar column where compounds are separated primarily based on their boiling points. sigmaaldrich.com This method is particularly useful for assessing the purity of a synthesized sample by detecting any volatile impurities or byproducts.

For quantification, a Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms, making it an excellent choice for fatty acid-containing molecules. researchgate.netsigmaaldrich.com The method's accuracy relies on the creation of a calibration curve using standards of known concentration. While direct analysis is possible, derivatization of the hydroxyl group (e.g., silylation) may sometimes be performed to increase thermal stability and improve peak shape. researchgate.net

Table 3: Typical GC-FID Parameters for Analysis of Fatty Acid Derivatives

| Parameter | Condition |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient, e.g., 150 °C to 300 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 - 320 °C |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies for Enhanced Detection

High-Performance Liquid Chromatography (HPLC) is highly suited for the analysis of less volatile or thermally labile compounds like this compound. A significant challenge is that the molecule lacks a strong native chromophore, making detection by standard UV-Vis detectors inefficient at common wavelengths. researchgate.net

To overcome this, pre-column derivatization is a widely adopted strategy. researchgate.net The primary amine of the parent amino acid (or any remaining unreacted starting material) can be reacted with a labeling agent. A common method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing compound. researchgate.net If chiral analysis is required to confirm the L-configuration of serine, a chiral thiol (e.g., N-acetyl-L-cysteine) is used to create diastereomers that can be separated on a standard reversed-phase C18 column. The resulting derivatives are highly fluorescent, enabling sensitive and selective quantification. This approach is invaluable for determining both the concentration and the enantiomeric purity of the compound.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is often coupled with a chromatographic separation technique (GC-MS or LC-MS).

When coupled with GC, Electron Impact (EI) is a common ionization method. The EI mass spectrum of N-acylated amino acid methyl esters provides a wealth of structural information through characteristic fragmentation patterns. beilstein-journals.org For this compound, key expected fragments would include:

Molecular Ion (M⁺): A peak corresponding to the intact molecule's mass, which may be weak or absent in EI.

McLafferty Rearrangement: A prominent ion resulting from a rearrangement specific to the long acyl chain. beilstein-journals.org

Acylium Ion: A fragment corresponding to the palmitoyl group ([C₁₅H₃₁CO]⁺).

Amino Acid Fragments: Ions that are characteristic of the serine methyl ester portion of the molecule, resulting from cleavage of the amide bond. For example, a base peak representing the [NH-CH(CH₂OH)-COOCH₃]⁺ fragment helps to identify the amino acid core. beilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) using soft ionization techniques like Electrospray Ionization (ESI) is also highly effective. ESI typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, which allows for the unambiguous determination of the molecular weight. Tandem MS (MS/MS) experiments on these precursor ions can be used to generate specific fragments for structural confirmation, offering high sensitivity and specificity for quantification in complex biological matrices. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the identification and quantification of this compound in complex biological matrices. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling the detection and measurement of minute quantities of the target analyte.

Metabolite Identification: The identification of this compound is achieved through a combination of its chromatographic retention time and its specific mass-to-charge ratio (m/z) of the precursor ion, along with the characteristic fragmentation pattern of its product ions. Using electrospray ionization (ESI), the molecule can be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. For this compound, with a molecular weight of 357.58 g/mol , the expected precursor ion would be observed at an m/z of approximately 358.59.

Quantification: For quantitative analysis, the most common approach is Multiple Reaction Monitoring (MRM). yale.edu This technique involves selecting the precursor ion of this compound and one or more of its specific product ions. The mass spectrometer is then set to specifically monitor these "transitions" (precursor ion → product ion). This highly selective detection method minimizes interference from other molecules in the sample, leading to accurate and precise quantification.

A typical LC-MS/MS method for the analysis of this compound would employ a reverse-phase column, such as a C18 column, to separate it from other sample components based on its hydrophobicity. A gradient elution with a mobile phase system, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid to improve ionization, is commonly used. nih.govnih.gov The use of an isotopically labeled internal standard, such as ¹³C- or ²H-labeled this compound, is crucial for achieving the highest accuracy and precision in quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

Table 1: Postulated LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 Reverse-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | ~358.59 ([M+H]⁺) |

| Postulated Product Ions (m/z) | Fragments corresponding to the loss of the methyl ester, serine head group, and sections of the palmitoyl chain. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Hydrogen Abstraction Dissociation-Tandem Mass Spectrometry in Partial Structure Determination

Hydrogen Abstraction Dissociation (HAD) is a more recent and advanced tandem mass spectrometry technique that offers unique capabilities for the structural elucidation of lipids, including the partial structure determination of this compound. Unlike conventional collision-induced dissociation (CID), which often results in fragmentation at the most labile bonds (e.g., the ester or amide linkage), HAD promotes cleavage along the entire length of the fatty acyl chain. researchgate.net

This technique involves the interaction of the ionized analyte with hydrogen radicals. The abstraction of a hydrogen atom from the palmitoyl chain creates a radical site, which then initiates a cascade of fragmentation events, leading to the cleavage of C-C bonds along the aliphatic chain. The resulting product ions appear as a series of peaks separated by 14 Da (the mass of a CH₂ group), providing a detailed fingerprint of the fatty acid backbone.

This capability is particularly valuable for confirming the identity of the fatty acid component of this compound as palmitic acid (a C16:0 fatty acid). The observation of a characteristic pattern of fragment ions corresponding to the sequential loss of CH₂ units from the palmitoyl chain would provide unequivocal evidence for its structure.

Table 2: Expected Research Findings from HAD-MS/MS of this compound

| Analytical Finding | Implication for Structure Determination |

| Series of product ions with a 14 Da mass difference | Confirms the presence of a saturated aliphatic chain. |

| Specific pattern and extent of the C-C bond cleavages | Provides a detailed fingerprint of the C16 palmitoyl chain. |

| Preservation of the serine methyl ester moiety in some fragments | Allows for the localization of the palmitoyl group to the serine nitrogen. |

Future Research Directions and Translational Perspectives

Emerging Roles in Lipidomics and Metabolomics Research

N-palmitoyl L-serine methyl ester is part of a class of N-acyl amino acids that are increasingly being identified as important players in cellular metabolism and signaling. Targeted lipidomics approaches have enabled the identification and quantification of various N-acyl amino acids, including N-acyl serines, in biological tissues. nih.gov For instance, studies have found that N-acyl serines are present in significant concentrations in bovine spinal cord, with palmitoyl (B13399708), stearoyl, and oleoyl (B10858665) forms being particularly abundant. nih.gov This abundance corresponds with the general prevalence of these fatty acids in cellular lipids, suggesting a fundamental role for these conjugates in lipid metabolism. nih.gov

The identification of these molecules is often achieved through sophisticated analytical techniques such as mass spectrometry, which allows for detailed structural characterization. numberanalytics.comresearchgate.net The presence and concentration of N-palmitoyl L-serine and similar compounds can serve as biomarkers for various physiological or pathological states, making them valuable targets in metabolomics research aimed at understanding disease processes.

Potential as Molecular Probes for Understanding Cellular Lipid Signaling Pathways

The structure of this compound makes it and its derivatives ideal candidates for use as molecular probes to investigate cellular lipid signaling. The N-acyl serine backbone is a feature of various bioactive lipids, and by modifying the acyl chain or the serine headgroup, researchers can create tools to explore the function of specific lipid-protein interactions and signaling pathways. nih.gov

For example, serine is a crucial component in the synthesis of ceramides (B1148491) and sphingolipids, which are key players in mitochondrial function and cell signaling. nih.gov Studies have shown that serine availability directly impacts ceramide levels, which in turn affects mitochondrial dynamics. nih.gov By using labeled versions of N-palmitoyl L-serine or its analogs, researchers can trace the metabolic fate of these lipids and dissect their roles in complex cellular processes. The reversible nature of protein palmitoylation, a process where palmitic acid is attached to proteins, highlights the dynamic role of lipid modifications in cellular signaling. nih.gov While not a direct study of this compound, this related field underscores the importance of fatty acid modifications in protein function and cellular regulation. nih.gov

The table below outlines the key features of this compound and its relevance as a molecular probe.

| Feature | Relevance as a Molecular Probe |

| N-acyl serine structure | Mimics endogenous signaling lipids, allowing for the study of lipid-protein interactions and enzyme activities. |

| Modifiable acyl chain | Enables the synthesis of probes with varying properties (e.g., fluorescent tags, photo-crosslinkers) to visualize and identify lipid-binding proteins. |

| Involvement in ceramide synthesis | Can be used to investigate the pathways linking serine metabolism to the production of critical signaling sphingolipids. nih.gov |

Advancements in Synthetic Strategies for Complex Glycolipid and Lipopeptide Derivatives

The synthesis of this compound and more complex derivatives like glycolipids and lipopeptides has seen significant advancements. These complex molecules hold great promise for various biotechnological and therapeutic applications.

The initial step in many synthetic routes involves the esterification of L-serine to produce the methyl ester hydrochloride. researchgate.netnih.govresearchgate.netgoogle.com Common methods utilize reagents like thionyl chloride in methanol (B129727) or trimethylchlorosilane. nih.govgoogle.com This is typically followed by the acylation of the amino group with palmitic acid or a derivative to form the final this compound. nih.gov

Building upon these fundamental reactions, chemists are developing more sophisticated strategies for creating complex glycolipids and lipopeptides. numberanalytics.comdigitellinc.comnih.gov Solid-phase peptide synthesis (SPPS) is a powerful technique for the manual synthesis of lipopeptides, allowing for the precise sequencing of amino acids and the attachment of lipid moieties. nih.gov For glycolipids, recent breakthroughs include the discovery of novel biochemical pathways and the identification of new glycosyltransferases, which are enzymes that can be harnessed for the specific synthesis of complex carbohydrate structures attached to lipids. numberanalytics.com

These advancements are crucial for producing these molecules in sufficient quantities and with the high purity required for research and potential therapeutic development. The ability to create a diverse library of these compounds will undoubtedly accelerate our understanding of their biological functions.

Q & A

Q. What are the optimal synthetic routes for N-palmitoyl L-serine methyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two steps: (1) esterification of L-serine and (2) N-palmitoylation.

- Esterification: L-serine is converted to its methyl ester using methanol and acetyl chloride under reflux (e.g., 93% yield for N-Boc-protected serine methyl ester) .

- N-Palmitoylation: The amine group of L-serine methyl ester reacts with palmitoyl chloride. A similar approach is used for N-acylation in peptidomimetics, where prior protection (e.g., Boc) prevents side reactions .

- Key variables: Temperature (e.g., 0–25°C for iodination steps), solvent (DMF or THF), and stoichiometry (1:1.2 molar ratio of amine to palmitoyl chloride). Lower yields (<60%) may arise from incomplete acylation or purification challenges .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR and FT-Raman: Identify functional groups (e.g., ester C=O at ~1740 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

- NMR (¹H/¹³C): Confirm esterification (methoxy group at δ 3.6–3.8 ppm) and palmitoyl chain integration (alkyl protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ ~483.7 g/mol for C₂₅H₄₉NO₄) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the palmitoyl chain .

- Handling: Use anhydrous solvents (e.g., DCM, THF) to avoid hydrolysis of the ester group. Gloves and eye protection are mandatory due to irritant risks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and structural properties of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps (~5–6 eV), indicating reactivity. Vibrational frequencies (scaled by 0.961) align with experimental FT-IR data .

- Molecular Electrostatic Potential (MEP): Maps highlight nucleophilic regions (amide N–H) and electrophilic zones (ester carbonyl), guiding derivatization strategies .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Contamination Check: Compare NMR spectra with reference compounds (e.g., unreacted palmitic acid δ 2.3 ppm).

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect side products (e.g., di-palmitoylated byproducts). Adjust reaction time or stoichiometry if impurities exceed 5% .

Q. How can this compound be incorporated into drug delivery systems (e.g., polymeric nanoparticles)?

Methodological Answer:

Q. What mechanistic insights explain the reactivity of this compound in biological systems?

Methodological Answer:

- Enzymatic Hydrolysis: Lipases (e.g., pancreatic lipase) cleave the ester bond, releasing palmitic acid and serine methyl ester. Monitor via TLC (Rf 0.3 for palmitic acid) .

- Membrane Interaction: Molecular dynamics simulations show the palmitoyl chain integrates into lipid bilayers, while the serine moiety enhances water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.